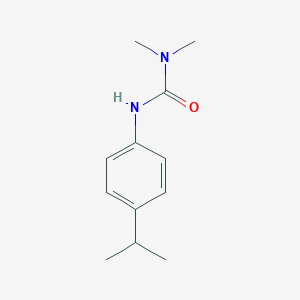
Isoproturon
Cat. No. B030282
Key on ui cas rn:
34123-59-6
M. Wt: 206.28 g/mol
InChI Key: PUIYMUZLKQOUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05099021
Procedure details


3.35 g (0.038 mol) of N,N-dimethylurea and 3.38 g (0.025 mol) of 4-isopropylaniline were added with stirring into 20 ml of 1,2,4-trichlorobenzene. The reaction mixture was heated to 205° C., dimethylamine being introduced from 120° C. After 5.5 hours, 8.8 g (0.19 mol) of dimethylamine had been introduced and the reaction was complete.





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:6])[C:3]([NH2:5])=[O:4].[CH:7]([C:10]1[CH:16]=[CH:15][C:13](N)=[CH:12][CH:11]=1)([CH3:9])[CH3:8].CNC>ClC1C=CC(Cl)=CC=1Cl>[CH:7]([C:10]1[CH:16]=[CH:15][C:13]([NH:5][C:3]([N:2]([CH3:6])[CH3:1])=[O:4])=[CH:12][CH:11]=1)([CH3:9])[CH3:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.35 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(=O)N)C
|
|
Name
|
|
|
Quantity
|
3.38 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=CC=C(N)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
Step Three
|
Name
|
|
|
Quantity
|
8.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
Step Four
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
205 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
5.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)NC(=O)N(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
